molecular formula C25H24N2O2 B2566830 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde CAS No. 853574-31-9

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde

Cat. No.: B2566830
CAS No.: 853574-31-9
M. Wt: 384.479
InChI Key: MIUALLPLZDQEKC-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde is a complex organic compound that features a benzhydrylpiperazine moiety linked to a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde typically involves the reaction of benzhydrylpiperazine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(4-Benzhydrylpiperazine-1-carbonyl)benzoic acid.

    Reduction: 4-(4-Benzhydrylpiperazine-1-carbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzhydrylpiperazine-1-carbonyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-benzhydrylpiperazine-1-carbonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-19-20-11-13-23(14-12-20)25(29)27-17-15-26(16-18-27)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUALLPLZDQEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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